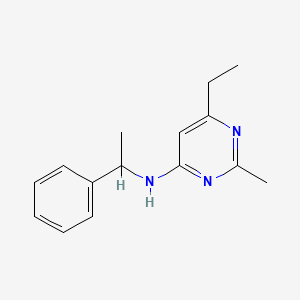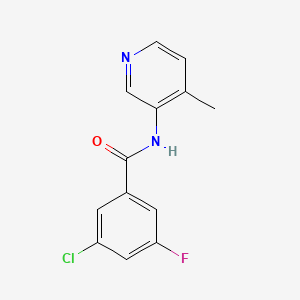![molecular formula C19H20FN5O2 B12242667 3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine](/img/structure/B12242667.png)
3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of a broader class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the fluoro and piperidine moieties. Key steps often involve:
Cyclization Reactions: Formation of the imidazo[1,2-b]pyridazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluoro group via nucleophilic substitution.
Coupling Reactions: Attachment of the piperidine moiety through coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific moieties to achieve desired functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: Investigated as a potential therapeutic agent for diseases like multiple myeloma due to its ability to inhibit specific kinases.
Biological Research: Used in studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, such as the transforming growth factor-β activated kinase (TAK1). This inhibition leads to the suppression of key signaling pathways, including NF-κB, p38MAPK, ERK, and STAT3. Consequently, this affects the expression of regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1 .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazines: A class of compounds with similar core structures but varying substituents.
Imidazo[1,2-a]pyridines: Another class with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness
3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic benefits. Its ability to inhibit TAK1 at nanomolar concentrations sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H20FN5O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H20FN5O2/c1-13-15(20)2-3-16(22-13)19(26)24-9-6-14(7-10-24)12-27-18-5-4-17-21-8-11-25(17)23-18/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
InChI Key |
YCBAKXRKXPPIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12242586.png)
![3-Methyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B12242591.png)
![N-cycloheptyl-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12242597.png)
![6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12242600.png)
![3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12242601.png)
![4-({4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12242604.png)

![1-methyl-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B12242627.png)

![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B12242639.png)
![6-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B12242644.png)
![3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12242648.png)
![4-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine](/img/structure/B12242653.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12242656.png)
